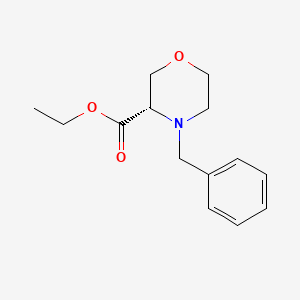
4-(1-phenylcyclopropyl)-2H-phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one is a chemical compound characterized by a phthalazinone core structure with a phenylcyclopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-phenylcyclopropyl)-2H-phthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-phenylcyclopropyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Phenylpiperazine: A simple chemical compound with a phenyl group bound to a piperazine ring.
Diphenylpiperazine: Another related compound with two phenyl groups attached to a piperazine ring.
Uniqueness: 4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one is unique due to its phthalazinone core and phenylcyclopropyl substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H14N2O |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
4-(1-phenylcyclopropyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C17H14N2O/c20-16-14-9-5-4-8-13(14)15(18-19-16)17(10-11-17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
InChI-Schlüssel |
AVNZHEOLFZAECE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2)C3=NNC(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8651177.png)

![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B8651201.png)

![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B8651210.png)
![7-amino-5-(3-bromo-4,5-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8651213.png)
![5H-pyrido[3,2-b]indol-3-ol](/img/structure/B8651221.png)


![1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-OL](/img/structure/B8651249.png)




